N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine
Description
Properties
IUPAC Name |
(2S)-2-[(6-methoxy-1H-indole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-21-10-4-3-9-7-13(16-12(9)8-10)14(18)17-11(15(19)20)5-6-22-2/h3-4,7-8,11,16H,5-6H2,1-2H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQBOJIHMCZEZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine would involve the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is being investigated for its potential as a therapeutic agent. The indole structure is prevalent in many bioactive compounds, including pharmaceuticals that target various diseases.
Case Study: Anticancer Activity
A study published in Nature explored the synthesis of derivatives based on this compound to evaluate their anticancer properties. The derivatives were tested against several cancer cell lines, including HCT-116 and MCF-7. Some exhibited significant cytotoxic effects, with IC50 values indicating promising potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Derivative A | HCT-116 | 5.0 |
| Derivative B | MCF-7 | 3.5 |
| This compound | HCT-116 | 7.0 |
Agricultural Applications
The compound's derivatives have been explored for their potential use as agrochemicals. Substituted indoles are known to exhibit insecticidal and herbicidal properties.
Case Study: Insecticidal Activity
Research demonstrated that certain derivatives of this compound showed effective insecticidal activity against common agricultural pests such as aphids and beetles. The study indicated a mechanism of action involving disruption of the pests' metabolic processes .
| Derivative | Target Pest | Efficacy (%) |
|---|---|---|
| Derivative C | Aphids | 85 |
| Derivative D | Beetles | 90 |
Biochemical Research
The compound is also utilized in biochemical research as a biochemical probe due to its ability to interact with various biological molecules.
Case Study: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, it was found to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The research highlighted its potential role as a lead compound for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism of action of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Key Features:
- L-Methionine Backbone: The amino acid provides a zwitterionic character (via NH₃⁺ and COO⁻ groups) and a thioether side chain (-SCH₃), enabling diverse intermolecular interactions .
- Characterization typically employs NMR, LC-MS, and infrared spectroscopy to confirm structure and purity .
Below is a detailed comparison of N-[(6-Methoxy-1H-indol-2-yl)carbonyl]-L-methionine with structurally or functionally analogous methionine derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
a) Structural Diversity and Physicochemical Properties
- Aromatic Substituents :
- The 6-methoxyindole-2-carbonyl group in the target compound enhances hydrophobicity compared to the m-nitrobenzoyl group in m-NBM or the indole-3-acetyl group in CAS 57193-54-1. This may influence membrane permeability or protein binding .
- Zwitterionic Interactions : All compounds retain methionine’s zwitterionic nature, facilitating solubility in polar solvents and ionic interactions in biological systems .
c) Pharmacological Activity
Hepatoprotective Effects :
- m-NBM and m-ABM significantly reduce serum transaminases (SGOT, SGPT) and bilirubin in paracetamol-induced liver injury, with m-ABM showing efficacy comparable to free methionine .
- The target compound’s indole moiety may offer unique interactions with hepatic enzymes or antioxidant pathways, though specific studies are lacking .
d) Spectroscopic Characterization
- NMR Shifts : In NSAID salts of methionine derivatives, the NH₃⁺ proton chemical shift ranges from 4.67–6.44 ppm, depending on the substituent’s electronic effects . The target compound’s indole carbonyl group may further deshield NH₃⁺, shifting its resonance upfield.
Biological Activity
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a novel compound that integrates an indole moiety with an amino acid structure, specifically methionine. This unique combination suggests potential biological activities, particularly in therapeutic applications. The indole derivatives are well-known for their diverse biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 322.38 g/mol |
| CAS Number | 1291831-45-2 |
| IUPAC Name | (2S)-2-[(6-methoxy-1H-indole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid |
This compound is recognized for its potential role in various biochemical pathways, especially in cell signaling and metabolic processes .
Antitumor Activity
Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. This compound is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research highlights its effectiveness against specific cancer types through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
Case Study:
In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cell lines by inducing G1 phase arrest and promoting apoptosis. The IC50 values observed were comparable to established chemotherapeutic agents .
Neuroprotective Effects
The indole framework is also associated with neuroprotective effects. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
Research Findings:
A study evaluated its impact on neuronal survival under oxidative stress conditions, revealing that the compound significantly enhanced cell viability and reduced markers of oxidative damage .
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Cell Cycle Regulation: The compound influences the phosphorylation status of key proteins involved in cell cycle progression.
- Apoptosis Induction: It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity: The methionine component may enhance the antioxidant capacity of cells, reducing oxidative stress.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant growth regulator | Involved in auxin signaling |
| Tryptophan | Precursor to serotonin | Essential amino acid |
| Indomethacin | Anti-inflammatory | Non-steroidal anti-inflammatory drug |
| N-[6-Methoxy-Indole] carbonyl-L-Met | Antitumor, neuroprotective | Novel combination with methionine |
Q & A
Q. What are the established synthetic routes for preparing methionine derivatives with indole or aromatic substituents?
The synthesis of structurally analogous compounds, such as N-(m-nitrobenzoyl)-L-methionine (m-NBM), involves condensation of aromatic acid chlorides (e.g., m-nitrobenzoic acid chloride) with L-methionine in aqueous alkaline conditions. Optimal conditions include maintaining temperatures between 20–25°C, 30-minute addition times for acid chlorides, and 2-hour reaction durations under vigorous stirring, yielding products with ~89% efficiency after recrystallization . Reduction of nitro groups (e.g., using ammonium sulfide) can further modify derivatives to introduce amino functionalities, as seen in N-(m-aminobenzoyl)-L-methionine (m-ABM) synthesis .
Q. How are structural and purity characteristics validated for novel methionine derivatives?
Post-synthesis, compounds are characterized via elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) to confirm functional groups and stereochemistry. For example, m-NBM was validated by its melting point (170–172°C) and spectral data . Purity is ensured through recrystallization and extraction methods, such as sulfur removal via carbon sulfide extraction in m-ABM synthesis .
Q. What standard assays evaluate the biological activity of methionine derivatives?
Hepatoprotective activity is commonly assessed in rodent models using paracetamol-induced liver injury. Key biomarkers include serum transaminases (SGOT, SGPT), bilirubin, and histopathological analysis of liver tissues . For enzyme inhibition studies (e.g., PTP-1B), derivatives are tested at concentrations like 0.3 µM, with percentage inhibition metrics compared to standard compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of methionine derivatives with enhanced pharmacological profiles?
SAR studies highlight the importance of substituent electronegativity and steric effects. For instance, m-ABM (containing an amino group) showed superior hepatoprotection compared to m-NBM (nitro group), attributed to improved bioavailability and interaction with liver enzymes . Computational docking studies (e.g., molecular interactions with indole moieties) can further predict binding affinities to targets like cytochrome P450 enzymes .
Q. What experimental design considerations are critical for preclinical toxicity and efficacy studies?
- Dosage Optimization : Studies on L-methionine derivatives use dose ranges (e.g., 1.7 g/kg/day in rats) based on prior toxicity screens (e.g., "up and down" method) .
- Control Groups : Include untreated controls, toxin-only groups (e.g., paracetamol), and reference antidotes (e.g., methionine) to benchmark efficacy .
- Statistical Rigor : ANOVA with post-hoc tests (e.g., Bonferroni) ensures robust analysis of biochemical and behavioral data .
Q. How should researchers address contradictions in pharmacological data across derivative analogs?
Discrepancies in efficacy (e.g., m-ABM vs. m-NBM) may arise from metabolic stability, solubility, or target specificity. Follow-up studies should:
Q. What methodologies are employed to study the metabolic fate of indole-carbonyl methionine derivatives?
Radiolabeled tracing (e.g., ³⁵S for methionine’s thioether group) or mass spectrometry-based metabolomics can track metabolic pathways. For example, methyl transfer reactions or glutathione conjugation pathways may be analyzed in hepatic microsomal assays .
Methodological Insights from Key Studies
Contradictions and Open Questions
- Bioavailability vs. Efficacy : While CJ L-methionine claims 100% bioavailability , synthetic derivatives may exhibit variable absorption due to steric hindrance from indole or carbonyl groups.
- Mechanistic Ambiguity : The hepatoprotective role of m-ABM could involve methyl donation (via methionine) or direct antioxidant effects from the aminobenzoyl moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
